Fmoc-D-Met-OH

描述

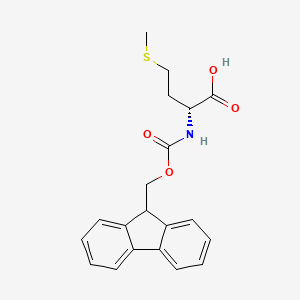

Fmoc-D-Met-OH, also known as N-α-Fmoc-D-methionine, is a derivative of the amino acid methionine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process. The compound has the empirical formula C20H21NO4S and a molecular weight of 371.45 .

准备方法

Synthetic Routes and Reaction Conditions: Fmoc-D-Met-OH is typically synthesized through the protection of the amino group of D-methionine using the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced by reacting D-methionine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions: Fmoc-D-Met-OH undergoes several types of chemical reactions, including:

Oxidation: The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide or methionine sulfone.

Reduction: The Fmoc group can be removed through reduction reactions using secondary amines like piperidine.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups depending on the desired application.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.

Reduction: Piperidine in DMF is commonly used for the removal of the Fmoc group.

Substitution: Reagents like Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) are used for introducing the Fmoc group.

Major Products Formed:

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Free D-methionine after the removal of the Fmoc group.

Substitution: Various Fmoc-protected amino acids depending on the substitution reaction.

科学研究应用

Overview

Fmoc-D-Met-OH, or N-α-fluorenylmethyloxycarbonyl-D-methionine, is a derivative of the amino acid methionine characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound plays a significant role in peptide synthesis and has various applications across chemistry, biology, and medicine.

Peptide Synthesis

This compound is primarily utilized in Solid-Phase Peptide Synthesis (SPPS). The Fmoc group protects the amino group of methionine during the synthesis process, allowing for selective deprotection and elongation of peptide chains. This method is favored due to its efficiency and the ability to produce high-purity peptides.

Key Features :

- Prevents side reactions at the N-terminus during peptide elongation.

- Easily removed using piperidine, revealing the free methionine for further reactions .

Protein Engineering

In protein engineering, this compound is employed to design and synthesize peptides that are critical for studying protein-protein interactions and enzyme mechanisms. Its incorporation into peptide sequences allows researchers to investigate the functional roles of methionine in various biological processes.

Applications :

Drug Development

The compound is significant in the development of peptide-based drugs and therapeutic agents. Its role in synthesizing bioactive peptides makes it a valuable tool in medicinal chemistry.

Examples :

- Used in creating enzyme inhibitors and receptor agonists.

- Contributes to the development of novel therapeutics targeting specific diseases .

Case Study 1: Antimicrobial Peptides

Research has shown that peptides synthesized using this compound exhibit significant antimicrobial activity. For instance, a study demonstrated that specific sequences containing D-methionine were effective against various bacterial strains, suggesting potential applications in developing new antibiotics .

Case Study 2: Anticancer Applications

A comparative study highlighted the efficacy of peptides synthesized with this compound in inhibiting cancer cell proliferation. The findings indicated that these peptides could selectively target cancer cells while sparing normal cells, showcasing their therapeutic potential .

作用机制

The primary mechanism of action of Fmoc-D-Met-OH involves the protection of the amino group in D-methionine during peptide synthesis. The Fmoc group forms a stable carbamate with the amino group, preventing unwanted reactions during the synthesis process. The Fmoc group can be selectively removed using bases like piperidine, which triggers β-elimination of the carbamate, releasing the free amino group for further reactions .

相似化合物的比较

Fmoc-L-Met-OH: The L-isomer of methionine with similar protective properties.

Fmoc-D-Leu-OH: Another Fmoc-protected D-amino acid used in peptide synthesis.

Fmoc-D-Cys (Trt)-OH: Fmoc-protected D-cysteine with a trityl protecting group on the thiol.

Uniqueness: Fmoc-D-Met-OH is unique due to its specific use of D-methionine, which can introduce chirality into peptides and proteins, providing a tool for studying stereochemistry and protein folding. Its sulfur-containing side chain also allows for specific chemical modifications and interactions .

生物活性

Fmoc-D-Met-OH (Fluorenylmethyloxycarbonyl-D-methionine) is a protected form of the amino acid D-methionine, commonly used in peptide synthesis. This article explores its biological activity, synthesis methods, and relevant research findings.

Overview of this compound

This compound is utilized primarily in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group that allows for selective reactions during peptide assembly. The D-methionine residue can influence the biological properties of peptides due to its unique side chain, which contains a sulfur atom.

Biological Activities

-

Antimicrobial Properties :

- Studies have indicated that peptides containing D-methionine exhibit antimicrobial activity. The presence of cationic amino acids, such as lysine or arginine, alongside D-methionine enhances this activity. For example, certain synthesized peptides demonstrated significant antibacterial effects against Escherichia coli and Staphylococcus aureus .

- A comprehensive study showed that modifications in the peptide structure, including the substitution of methionine with D-methionine, could lead to variations in antimicrobial efficacy .

- Antioxidant Activity :

- Role in Protein Synthesis :

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Solid-Phase Peptide Synthesis (SPPS) :

- This compound is often synthesized using SPPS techniques where the Fmoc group is removed selectively to allow for coupling with other amino acids.

- The general procedure includes loading the resin with this compound, followed by deprotection using a piperidine solution and subsequent coupling with other amino acids activated by agents like HATU or TBTU .

Case Study 1: Antimicrobial Peptide Development

A recent study synthesized a series of peptides incorporating this compound and evaluated their antimicrobial properties against various pathogens. The results indicated that peptides with a higher proportion of cationic residues showed enhanced antibacterial activity. Notably, one peptide exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, demonstrating the potential application of these compounds in antibiotic development .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, researchers evaluated the effects of D-methionine on neuronal cell cultures exposed to oxidative stress. The addition of D-methionine significantly reduced cell death and preserved mitochondrial function compared to controls. This suggests that this compound could be beneficial in developing treatments for neurodegenerative diseases .

Data Tables

| Compound | Antibacterial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µM) |

|---|---|---|

| This compound | 8 | 25 |

| Fmoc-Lys-Ala | 16 | 30 |

| Fmoc-Arg-Gly | 4 | 20 |

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBGAUHBELNDEW-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426316 | |

| Record name | Fmoc-D-Met-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112883-40-6 | |

| Record name | D-FMOC-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112883-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-D-Met-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。